molecular formula C21H22N2O4S B2510842 1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 1705478-04-1

1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No. B2510842
M. Wt: 398.48
InChI Key: KUQYTUFMROTKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on synthesizing substituted azetidinones, highlighting the biological and pharmacological importance of sulfonamide rings and their derivatives. These compounds are essential in several naturally occurring alkaloids and have significant medicinal and pharmaceutical applications. The research delved into synthesizing specific azetidinone derivatives, providing insights into their synthesis and structural properties (Jagannadham et al., 2019).

Application in Antibiotic Synthesis

  • Research has explored the synthesis of monobactam analogs using key intermediates like cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone, derived from azetidinones. These compounds have shown strong activity against various gram-negative bacteria, highlighting their potential as antibiotic agents. The stability of these compounds against β-lactamases further underscores their significance in medicinal chemistry (Yamashita Haruo et al., 1988).

Crystal Packing in β-Lactams

  • A study on the single crystal X-ray structures of various 4-phenyl sulfonyl 2-azetidinones provided insights into the molecular recognition in β-lactams. The research highlighted the role of hydrogen bonding and hydrophobic interactions in crystal packing, crucial for understanding the structure and function of these compounds (Basak et al., 2004).

Cytotoxic Activities

  • Compounds like 4-Sulfonylazetidinones-2 have been synthesized and studied for their cytotoxic activities. These studies revealed the anticancer effect of specific compounds, providing a foundation for further research in cancer treatment. The diverse range of cancer cell cultures tested underlines the potential therapeutic applications of these compounds (Veinberg et al., 2004).

properties

IUPAC Name

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-22-12-15(19-5-3-4-6-20(19)22)11-21(24)23-13-18(14-23)28(25,26)17-9-7-16(27-2)8-10-17/h3-10,12,18H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQYTUFMROTKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

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